![molecular formula C20H18Cl2N2O2S B5098038 2-[(4,6,7-Trimethylquinazolin-2-yl)sulfanyl]ethyl 2,4-dichlorobenzoate](/img/structure/B5098038.png)
2-[(4,6,7-Trimethylquinazolin-2-yl)sulfanyl]ethyl 2,4-dichlorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4,6,7-Trimethylquinazolin-2-yl)sulfanyl]ethyl 2,4-dichlorobenzoate is a complex organic compound that features a quinazoline ring system substituted with trimethyl groups, a sulfanyl linkage, and a dichlorobenzoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,6,7-Trimethylquinazolin-2-yl)sulfanyl]ethyl 2,4-dichlorobenzoate typically involves multiple steps:
Formation of the Quinazoline Ring: The quinazoline ring can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of Trimethyl Groups: The trimethyl groups are introduced via alkylation reactions using methylating agents like methyl iodide in the presence of a base such as potassium carbonate.
Sulfanyl Linkage Formation: The sulfanyl linkage is formed by reacting the quinazoline derivative with an appropriate thiol compound under mild conditions.
Esterification: The final step involves the esterification of the sulfanyl-linked quinazoline with 2,4-dichlorobenzoic acid using coupling agents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(4,6,7-Trimethylquinazolin-2-yl)sulfanyl]ethyl 2,4-dichlorobenzoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinazoline ring can be reduced under catalytic hydrogenation conditions to yield dihydroquinazoline derivatives.
Substitution: The dichlorobenzoate moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Amino or thio-substituted benzoate derivatives.
Applications De Recherche Scientifique
2-[(4,6,7-Trimethylquinazolin-2-yl)sulfanyl]ethyl 2,4-dichlorobenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties such as enhanced stability or reactivity.
Mécanisme D'action
The mechanism by which 2-[(4,6,7-Trimethylquinazolin-2-yl)sulfanyl]ethyl 2,4-dichlorobenzoate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The quinazoline ring system may interact with specific binding sites, while the sulfanyl and dichlorobenzoate moieties contribute to the overall binding affinity and specificity. These interactions can modulate biological pathways, leading to the observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichloroaniline: Shares the dichlorobenzoate moiety but lacks the quinazoline and sulfanyl groups.
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Similar in having ester functionality but differs significantly in structure and applications.
Uniqueness
2-[(4,6,7-Trimethylquinazolin-2-yl)sulfanyl]ethyl 2,4-dichlorobenzoate is unique due to its combination of a quinazoline ring, sulfanyl linkage, and dichlorobenzoate ester. This unique structure imparts specific chemical and biological properties that are not observed in simpler or structurally different compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
IUPAC Name |
2-(4,6,7-trimethylquinazolin-2-yl)sulfanylethyl 2,4-dichlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2N2O2S/c1-11-8-16-13(3)23-20(24-18(16)9-12(11)2)27-7-6-26-19(25)15-5-4-14(21)10-17(15)22/h4-5,8-10H,6-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYSUDBRSWVFMEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=C(N=C2C=C1C)SCCOC(=O)C3=C(C=C(C=C3)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(3-amino-5-nitrophenoxy)phenyl]acetamide](/img/structure/B5097960.png)
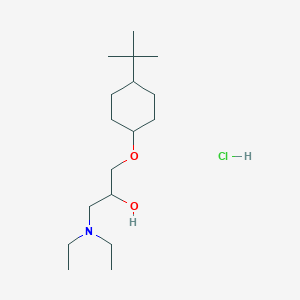
![[3-[4-(4-Fluorophenyl)piperazin-1-yl]piperidin-1-yl]-(6-methylquinolin-4-yl)methanone](/img/structure/B5097967.png)
![N-[(2-hydroxy-1-naphthyl)(4-nitrophenyl)methyl]benzamide](/img/structure/B5097969.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(1-phenylcyclopropyl)benzamide](/img/structure/B5097976.png)

![1-[(2-Chloro-6-fluorophenyl)methyl]-4-(4-chlorophenyl)piperazine](/img/structure/B5097987.png)
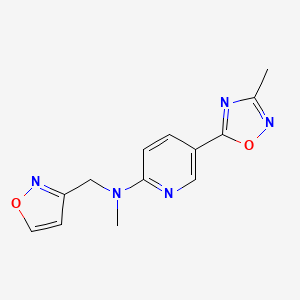
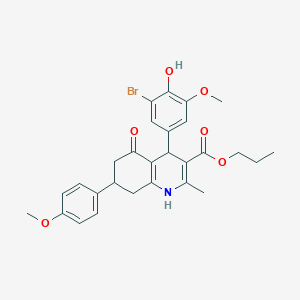
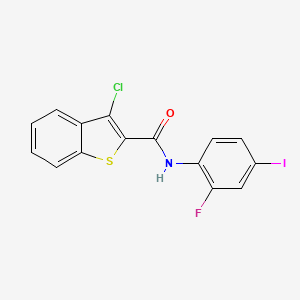
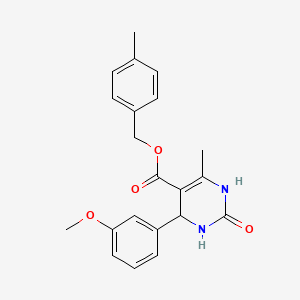
![4-[(2-bromo-4-{(E)-[2,4-dioxo-3-(prop-2-yn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B5098033.png)
![2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]-N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)acetamide](/img/structure/B5098034.png)
